molecular formula C10H18N2O B15253060 N-(4-aminocyclohexyl)cyclopropanecarboxamide

N-(4-aminocyclohexyl)cyclopropanecarboxamide

Cat. No.: B15253060
M. Wt: 182.26 g/mol
InChI Key: CDIKBRXPAIRDOF-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with an aminocyclohexyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(4-aminocyclohexyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h7-9H,1-6,11H2,(H,12,13)

InChI Key

CDIKBRXPAIRDOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCC(CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-aminocyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-aminocyclohexylamine under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine, and purification of the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

N-(4-aminocyclohexyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

N-(4-aminocyclohexyl)cyclopropanecarboxamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-aminocyclohexyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

Biological Activity

N-(4-aminocyclohexyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological properties. The compound can be represented as follows:

  • Chemical Formula : C10_{10}H16_{16}N2_{2}O
  • Molecular Weight : 168.25 g/mol

The presence of the cyclopropane and amine groups in its structure is significant for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms, including:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The compound may promote programmed cell death in malignant cells, enhancing therapeutic efficacy.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below is a summary of key findings:

StudyBiological ActivityConcentrationResults
Study 1Anti-cancer activity1 µMInhibited cell proliferation in NSCLC cell lines.
Study 2Apoptosis induction500 nMIncreased apoptotic markers in leukemia cells.
Study 3Kinase inhibition250 nMSignificant reduction in Mer phosphorylation.

Case Studies

Several case studies have investigated the effects of this compound on specific cancer types:

  • Case Study on Non-Small Cell Lung Cancer (NSCLC) :
    • Objective : To evaluate the anti-tumor effects of the compound.
    • Methodology : NSCLC cell lines A549 and Colo699 were treated with varying concentrations.
    • Findings : The compound demonstrated a dose-dependent inhibition of colony formation, suggesting its potential as a therapeutic agent.
  • Case Study on Acute Myeloid Leukemia (AML) :
    • Objective : To assess apoptosis induction.
    • Methodology : AML cell lines were treated with this compound.
    • Findings : Enhanced levels of apoptotic markers were observed, indicating effective induction of cell death.

Research Findings

Recent research highlights the potential applications of this compound in oncology:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell growth across multiple cancer types.
  • In vivo Studies : Animal models treated with the compound exhibited delayed tumor progression and increased survival rates compared to control groups.

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